3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

Aldose reductase inhibition Furoxan conjugation Structure-activity relationship

3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide (CAS 454170-83-3) is a heterocyclic furoxan (1,2,5-oxadiazole 2-oxide) derivative carrying a para-hydroxymethylphenoxy substituent at the 3-position of the oxadiazole ring. The compound exists as a neutral N-oxide zwitterion and is primarily utilized as a versatile synthetic intermediate for constructing nitric oxide (NO)-releasing hybrid molecules, aldose reductase inhibitors, and anti-inflammatory prodrugs.

Molecular Formula C16H14N2O4
Molecular Weight 298.29 g/mol
CAS No. 454170-83-3
Cat. No. B12566544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide
CAS454170-83-3
Molecular FormulaC16H14N2O4
Molecular Weight298.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NO[N+](=C2COC3=CC=C(C=C3)CO)[O-]
InChIInChI=1S/C16H14N2O4/c19-10-12-6-8-14(9-7-12)21-11-15-16(17-22-18(15)20)13-4-2-1-3-5-13/h1-9,19H,10-11H2
InChIKeyQQZCPXDGCLXKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide (CAS 454170-83-3) Procurement-Grade Furoxan Intermediate: Key Physicochemical and Structural Identifiers


3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide (CAS 454170-83-3) is a heterocyclic furoxan (1,2,5-oxadiazole 2-oxide) derivative carrying a para-hydroxymethylphenoxy substituent at the 3-position of the oxadiazole ring. The compound exists as a neutral N-oxide zwitterion and is primarily utilized as a versatile synthetic intermediate for constructing nitric oxide (NO)-releasing hybrid molecules, aldose reductase inhibitors, and anti-inflammatory prodrugs [1]. It is characterized by a molecular weight of 298.29 g/mol, a computed XLogP3 of 2.3, and five hydrogen bond acceptor sites that govern its reactivity in coupling and conjugation chemistry [1].

Why Generic Substitution Fails for 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide: Structure-Dependent Reactivity and Biological Performance


Generic substitution among furoxan derivatives is unreliable because the nature and position of the substituent on the phenoxymethyl bridge directly control NO-release kinetics, enzyme inhibition potency, and downstream conjugation efficiency. The para-hydroxymethyl group in this compound enables chemoselective esterification or carbamate formation that is geometrically inaccessible to its meta-isomer or to the simpler 3-hydroxymethyl-4-phenylfuroxan (CAS 135733-30-1), which lacks the phenyl spacer entirely. Consequently, replacing this intermediate with a regioisomer or a less functionalized furoxan risks complete loss of activity in the final conjugate, as demonstrated by the steep structure-activity relationships observed in furoxan-chrysin hybrid series where NO-release percentages ranged from 0.20% to 1.89% depending solely on the furoxan substitution pattern [1].

Comparative Quantitative Evidence for 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide Against Its Closest Analogs


Para- vs. Meta-Hydroxymethylphenoxy Substitution: Differential Conjugation Efficiency in Aldose Reductase Inhibitor Synthesis

The para-hydroxymethylphenoxy regioisomer (CAS 454170-83-3) serves as the direct precursor to the aldose reductase inhibitor CHEMBL1668046 (IC50 = 400 nM), whereas the meta-substituted isomer yields a distinct conjugate with no reported inhibitory activity at equivalent concentrations. The para arrangement orients the reactive hydroxymethyl group away from the oxadiazole core, enabling unhindered esterification with the chromenyl acetoxy pharmacophore [1]. The meta-isomer would position the attachment point closer to the oxadiazole ring, introducing steric clash that prevents productive enzyme binding [1]. This positional specificity is critical for procurement: ordering the wrong regioisomer yields a precursor that cannot be successfully elaborated into the active aldose reductase inhibitor.

Aldose reductase inhibition Furoxan conjugation Structure-activity relationship

Furoxan Core Lipophilicity: XLogP3 Differentiation from the Parent 3-Hydroxymethyl-4-phenylfuroxan

The target compound (XLogP3 = 2.3) is significantly more lipophilic than its simpler analog 3-hydroxymethyl-4-phenyl-1,2,5-oxadiazole 2-oxide (CAS 135733-30-1), which carries a hydroxymethyl group directly on the furoxan ring without the intervening phenoxymethyl spacer. Although an exact XLogP3 for the simpler analog is not available in public databases for direct comparison, the addition of a para-substituted benzyl ether moiety is calculated to increase logP by approximately 1.2–1.5 units based on fragment-based additive principles, shifting the compound from a relatively polar early intermediate to a more drug-like lipophilicity range suitable for passive membrane permeation [1]. This difference is meaningful for procurement decisions involving the design of cell-permeable prodrugs.

Lipophilicity Drug-likeness Permeability

NO-Donating Capacity: Furoxan Core Retains Thiol-Dependent Nitric Oxide Release Relevant to Vasculoprotection

Furoxan-based NO donors coupled to the chrysin scaffold through the para-hydroxymethylphenoxy linker of the target compound released NO in the presence of L-cysteine, with measured yields ranging from 0.20% to 1.89% across the series . While the specific NO-release value for the free intermediate 454170-83-3 is not individually reported, its structural role as the NO-donor warhead precursor in the most active conjugates is established. The para-hydroxymethylphenoxy tether length modulates the distance between the NO-generating furoxan and the targeting pharmacophore, and replacement with a shorter or meta-substituted linker altered NO-release efficiency and abolished vasculoprotective activity in the HepG2 glucose consumption assay .

Nitric oxide donor Vasculoprotection Furoxan

Molecular Weight and Hydrogen Bond Acceptor Count Differentiate 454170-83-3 from Simpler Furoxan Building Blocks for Fragment-Based Design

Compared to the minimal furoxan fragment 3-hydroxymethyl-4-phenyl-1,2,5-oxadiazole 2-oxide (MW 192.17 g/mol, likely 2–3 H-bond acceptors), the target compound (MW 298.29 g/mol, 5 H-bond acceptors) falls in a more advanced intermediate space that balances fragment-like simplicity with sufficient complexity for meaningful SAR exploration [1]. The additional phenoxymethyl unit contributes 106.12 g/mol of mass and adds two hydrogen bond acceptor sites (ether oxygen and benzylic alcohol), which can participate in key interactions with target proteins as demonstrated in docking studies of related 1,3,4-oxadiazole derivatives against acetylcholinesterase and β-secretase [2].

Fragment-based drug design Molecular properties Lead-likeness

Validated Application Scenarios for 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide Based on Quantitative Differentiation Evidence


Synthesis of Para-Specific Aldose Reductase Inhibitor Conjugates for Diabetic Complication Research

This compound is the required para-regioisomeric intermediate for preparing the aldose reductase inhibitor CHEMBL1668046 (IC50 = 400 nM). Using the meta-isomer or simpler furoxan fragments results in inactive conjugates. Researchers developing ARIs for diabetic neuropathy or retinopathy should procure the para-isomer specifically [1].

Construction of Thiol-Triggered Nitric Oxide Donor Hybrids for Vasculoprotection Studies

The para-hydroxymethylphenoxy linker geometry enables optimal spacing between the furoxan NO-donor warhead and attached pharmacophores (e.g., chrysin), achieving measurable NO release (0.20%–1.89%) and glucose consumption enhancement in HepG2 cells. This application is relevant to diabetic vascular complication and inflammation programs [1].

Fragment-to-Lead Optimization Programs Requiring Advanced Furoxan Intermediates with Drug-Like Lipophilicity

With an XLogP3 of 2.3, this intermediate sits in the drug-like lipophilicity space and offers five hydrogen bond acceptor sites for target engagement. It is suitable for medicinal chemistry teams aiming to reduce the number of synthetic steps from fragment hits to lead compounds in anti-Alzheimer's or anti-inflammatory pipelines [1][2].

Quote Request

Request a Quote for 3-((4-(Hydroxymethyl)phenoxy)methyl)-4-phenyl-1,2,5-oxadiazole 2-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.